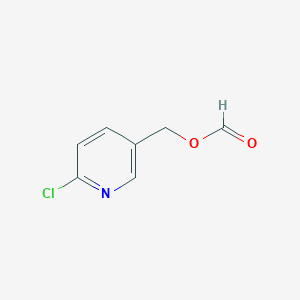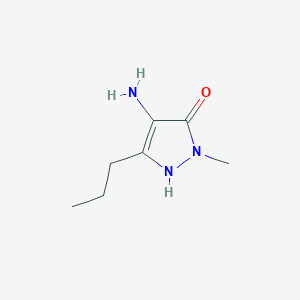
4-amino-1-methyl-3-propyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1-methyl-3-propyl-1H-pyrazol-5-ol is a heterocyclic compound with the molecular formula C8H14N4O. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with propylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the use of solvents such as chloroform, ethyl acetate, and methanol to dissolve the reactants and facilitate the reaction. The product is then isolated and purified using techniques like distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-methyl-3-propyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which have significant applications in medicinal chemistry .
Scientific Research Applications
4-amino-1-methyl-3-propyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-3-propyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as phosphodiesterases, by binding to their active sites and blocking their activity. This inhibition can lead to various physiological effects, including vasodilation and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
Uniqueness
4-amino-1-methyl-3-propyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its carboxamide and carboxylic acid counterparts, this compound exhibits different reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
4-amino-2-methyl-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C7H13N3O/c1-3-4-5-6(8)7(11)10(2)9-5/h9H,3-4,8H2,1-2H3 |
InChI Key |
YVOWDNVFFFDXNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13084087.png)

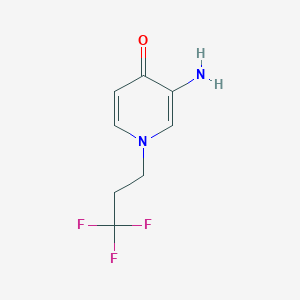
![2-Cyclopropyl-N-isobutyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13084103.png)

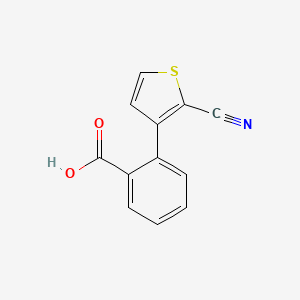
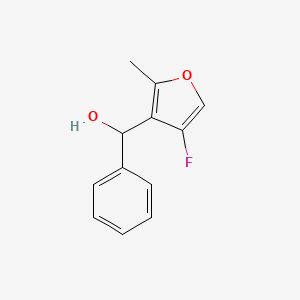
![2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084130.png)
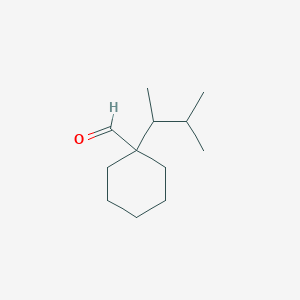
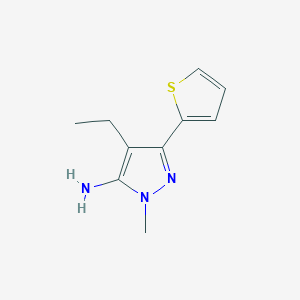
![2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)aceticacid](/img/structure/B13084158.png)
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13084164.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B13084165.png)
